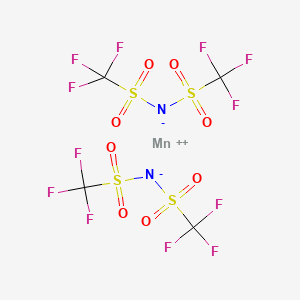

Manganese(II) Bis(trifluoromethanesulfonyl)imide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWDGVNRIAAYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F12MnN2O8S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207861-55-0 | |

| Record name | Manganese(II) Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Manganese(II) Bis(trifluoromethanesulfonyl)imide

An In-Depth Technical Guide to the Synthesis and Characterization of Manganese(II) Bis(trifluoromethanesulfonyl)imide

Abstract

This compound, commonly abbreviated as Mn(TFSI)₂, is an organometallic salt with the chemical formula C₄F₁₂MnN₂O₈S₄.[1] It has garnered significant interest within the scientific community due to its unique combination of properties, including high thermal stability, excellent solubility in polar organic solvents, and notable ionic conductivity.[2][3] These characteristics make it a versatile compound with applications spanning catalysis, advanced materials science, and particularly as a key component in next-generation electrochemical energy storage systems.[4][5] This guide provides a comprehensive overview of a robust synthesis protocol, detailed characterization methodologies, and an exploration of its primary applications, grounded in established scientific principles and field-proven insights.

Introduction: The Scientific Merit of Mn(TFSI)₂

At its core, Mn(TFSI)₂ consists of a central manganese cation in the +2 oxidation state (Mn²⁺) coordinated to two large, weakly coordinating bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions.[2] The structure of the TFSI⁻ anion, with its extensive charge delocalization across two sulfonyl groups and a central nitrogen atom, is fundamental to the compound's desirable properties. This delocalization weakens the ionic bond between the cation and anion, facilitating dissolution and high ionic mobility in solution.

The trifluoromethyl (CF₃) groups are strongly electron-withdrawing, which contributes to the anion's high stability against electrochemical oxidation, resulting in a wide electrochemical window—a critical attribute for high-voltage battery electrolytes.[3] Furthermore, the compound's paramagnetic nature, stemming from the Mn²⁺ ion, opens avenues for its use in magnetic materials research.[3] This guide will elucidate the practical aspects of synthesizing and validating this compound for research and development purposes.

Synthesis of High-Purity Mn(TFSI)₂

The synthesis of Mn(TFSI)₂ is typically achieved through a salt metathesis (exchange) reaction. The rationale is to combine a soluble manganese salt with a soluble TFSI salt in a solvent where the desired product, Mn(TFSI)₂, is soluble, but a byproduct salt is insoluble, thus driving the reaction to completion via precipitation.

Causality in Reagent and Solvent Selection

-

Manganese Source: Anhydrous manganese(II) chloride (MnCl₂) is a common and cost-effective precursor. Its anhydrous form is critical to prevent the introduction of water, which can lead to the formation of hydrated products and interfere with applications in moisture-sensitive systems like lithium-ion batteries.

-

TFSI Source: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is an excellent choice due to its high purity, commercial availability, and the predictable insolubility of the lithium chloride (LiCl) byproduct in many organic solvents.

-

Solvent: Acetonitrile is the solvent of choice for this reaction. Both MnCl₂ and LiTFSI are soluble in acetonitrile, while the LiCl byproduct is practically insoluble. This differential solubility allows for the straightforward removal of the byproduct by simple filtration, simplifying the purification process significantly.

Detailed Experimental Protocol for Synthesis

This protocol must be performed in an inert atmosphere (e.g., a glovebox) due to the hygroscopic nature of the reagents and product.

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of anhydrous MnCl₂ in 100 mL of anhydrous acetonitrile with magnetic stirring. In a separate flask, dissolve 45.5 g of LiTFSI (a slight molar excess to ensure complete reaction of the manganese precursor) in 100 mL of anhydrous acetonitrile.

-

Reaction: Slowly add the LiTFSI solution to the stirring MnCl₂ solution at room temperature. A white precipitate of LiCl will form almost immediately.

-

Completion: Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours to ensure the reaction proceeds to completion.

-

Isolation of Product Solution: Separate the white LiCl precipitate from the solution via filtration or centrifugation under an inert atmosphere. The resulting clear to pale-colored solution contains the dissolved Mn(TFSI)₂ product.

-

Purification: Wash the collected LiCl precipitate with two 20 mL portions of anhydrous acetonitrile to recover any entrained product, combining the washings with the main filtrate.

-

Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator. This will yield a white to off-white solid.

-

Final Drying: Transfer the solid product to a vacuum oven and dry at 120 °C for 24 hours to remove any residual solvent and trace amounts of water. The final product should be a fine, free-flowing powder.

-

Storage: Store the high-purity Mn(TFSI)₂ powder inside an argon-filled glovebox.[6]

Workflow and Safety

The synthesis process is a logical flow from reaction to purification, designed to maximize yield and purity.

Physicochemical Properties and Key Applications

The successful synthesis and characterization of Mn(TFSI)₂ yield a material with a valuable set of properties for advanced applications.

Summary of Properties

| Property | Value / Description | Source(s) |

| CAS Number | 207861-55-0 | [2][7] |

| Molecular Formula | C₄F₁₂MnN₂O₈S₄ | [1] |

| Molecular Weight | ~615.21 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [3][6] |

| Key Characteristics | Hygroscopic; Corrosive | [3][6] |

| Solubility | Soluble in water and polar organic solvents (e.g., acetonitrile, carbonates, glymes) | [2][3] |

| Thermal Stability | High, with decomposition typically occurring >300 °C | [2] |

| Electrochemical Window | Wide, generally exceeding 3 V vs. Li/Li⁺ | [3] |

Field-Proven Applications

-

Electrolytes for Energy Storage: This is arguably the most significant application area. Mn(TFSI)₂ is explored as an electrolyte salt in lithium-ion batteries, where its stability is paramount. [5]It is also a key component in research on "beyond-lithium" technologies, such as magnesium-ion [8][9]and zinc-ion batteries, where it offers good ionic conductivity and a wide electrochemical window. [10]Its presence in electrolytes is also used as a model compound to study the detrimental effects of manganese dissolution from cathodes in Li-ion batteries. [11][12]* Catalysis: The Lewis acidic nature of the Mn²⁺ center allows Mn(TFSI)₂ to function as a catalyst in various organic synthesis reactions, including the formation of carbon-carbon bonds. [3][13]* Materials Science: It serves as a precursor for synthesizing advanced materials. This includes its use as a metallic node in the construction of novel Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage and separation. [5]It is also used in the synthesis of manganese-based nanoparticles. [13]

Conclusion

This compound is a compound of significant scientific and industrial interest, bridging the fields of inorganic chemistry, materials science, and electrochemistry. Its synthesis via a straightforward salt metathesis reaction, coupled with its robust thermal and electrochemical properties, makes it an accessible and highly valuable material for researchers. A thorough characterization regimen, employing spectroscopic, thermal, and electrochemical techniques, is essential to validate its purity and performance characteristics. As research into advanced energy storage and novel catalytic systems continues to accelerate, the role of well-characterized, high-performance materials like Mn(TFSI)₂ will only grow in importance.

References

- Current time information in Cass County, US. (n.d.). Google.

-

This compound. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). Solvionic. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). Starshinechemical. Retrieved January 21, 2026, from [Link]

-

Good Price CAS:207861-55-0 | this compound for Sale. (n.d.). ALFA CHEMICAL. Retrieved January 21, 2026, from [Link]

-

Manganese Bis(trifluoromethylsulfonyl)imide. (n.d.). AMERICAN ELEMENTS. Retrieved January 21, 2026, from [Link]

-

Mn 2+ or Mn 3+ ? Investigating transition metal dissolution of manganese species in lithium ion battery electrolytes by capillary electrophoresis. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Manganese in Batteries. (n.d.). International Manganese Institute. Retrieved January 21, 2026, from [Link]

-

Application of Manganese-Based Materials in Aqueous Rechargeable Zinc-Ion Batteries. (2020). Frontiers in Chemistry. Retrieved January 21, 2026, from [Link]

-

Spectroscopic fingerprints of valence and spin states in manganese oxides and fluorides. (2014). arXiv. Retrieved January 21, 2026, from [Link]

-

Electrochemical Behavior of Mn 2+ and Fe 2+ ions: Coupled Redox Processes and Material Implications. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thermal stability of MnO2 polymorphs. (2022). Ask this paper | Bohrium. Retrieved January 21, 2026, from [Link]

-

Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries. (2014). PubMed. Retrieved January 21, 2026, from [Link]

-

Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries. (2014). KAIST. Retrieved January 21, 2026, from [Link]

-

Electrochemical Behavior of Electrolytic Manganese Dioxide in Aqueous KOH and LiOH Solutions: A Comparative Study. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

-

(Invited) Characterizing the MnO 2 Dissolution Process for Rechargeable Aqueous Batteries. (2021). ECS Meeting Abstracts. Retrieved January 21, 2026, from [Link]

-

Solvothermal synthesis of Mn-based MOF materials. (2023). ScienceDirect. Retrieved January 21, 2026, from [Link]

-

Physical and chemical characterization of DCDA‐coated MnO2. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Raman spectra of TFSI electrolyte formulations. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thermal Treatment Effects on Manganese Dioxide Structure, Morphology and Electrochemical Performance. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. (2023). Spectroscopy. Retrieved January 21, 2026, from [Link]

-

TEM characterization of MnO2 cathode in an aqueous lithium secondary battery. (2000). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of phase-pure manganese(II) and manganese(III) silicalite-2. (2008). PubMed. Retrieved January 21, 2026, from [Link]

-

Thermal stability of lithium-rich manganese-based cathode. (2014). PublicationsList.org. Retrieved January 21, 2026, from [Link]

-

Improved Electrochemical Behavior and Thermal Stability of Li and Mn-Rich Cathode Materials Modified by Lithium Sulfate Surface Treatment. (2022). MDPI. Retrieved January 21, 2026, from [Link]

-

Online Methods for Examining Manganese Speciation During Mn/H₂ Hybrid RFB operation. (2021). YouTube. Retrieved January 21, 2026, from [Link]

-

Synthesis and electrochemical application of two-dimensional manganese-based materials. (2024). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Electrochemical Behavior and Voltammetric Determination of a Manganese(II) Complex at a Carbon Paste Electrode. (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of manganese dioxide cathodes for Zn-ion batteries. (2022). POLITesi. Retrieved January 21, 2026, from [Link]

-

Synthesis and Characterization of MnO2 Nano particles Prepared by Hydrothermal Processing. (2019). International Journal of Science Engineering and Technology. Retrieved January 21, 2026, from [Link]

-

Enhancing Lithium Manganese Oxide Electrochemical Behavior by Doping and Surface Modifications. (2020). MDPI. Retrieved January 21, 2026, from [Link]

-

Thermal Stability of Lithium Ion Battery Electrolyte. (n.d.). NETZSCH Analyzing & Testing. Retrieved January 21, 2026, from [Link]

-

Effect of Manganese Contamination on the Solid-Electrolyte-Interphase Properties in Li-Ion Batteries. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | C4F12MnN2O8S4 | CID 131675784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 207861-55-0: Manganese(II) Bis(trifluoromethanesulfony… [cymitquimica.com]

- 3. Buy this compound | 207861-55-0 [smolecule.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound (207861-55-0) for sale [vulcanchem.com]

- 6. This compound | Starshinechemical [starshinechemical.com]

- 7. Manganese(II)Bis(trifluoromethanesulfonyl)imide | 207861-55-0 [sigmaaldrich.com]

- 8. Magnesium(II) bis(trifluoromethane sulfonyl) imide-based electrolytes with wide electrochemical windows for rechargeable magnesium batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 10. Frontiers | Application of Manganese-Based Materials in Aqueous Rechargeable Zinc-Ion Batteries [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemical.com [alfa-chemical.com]

An In-Depth Technical Guide to the Crystal Structure of Manganese(II) Bis(trifluoromethanesulfonyl)imide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese(II) bis(trifluoromethanesulfonyl)imide, often abbreviated as Mn(TFSI)₂, is a significant compound in the realm of inorganic synthesis and materials science. Its utility as a catalyst and an electrolyte component stems from the unique properties imparted by the manganese(II) center and the bulky, weakly coordinating bis(trifluoromethanesulfonyl)imide anions. This guide provides a comprehensive overview of the structural aspects of Mn(TFSI)₂, delving into its coordination chemistry, and offering insights into its synthesis and characterization. While a definitive, publicly available crystal structure remains elusive, this document synthesizes information from analogous compounds and theoretical principles to present a probable structural model. Furthermore, it outlines detailed experimental protocols for its preparation and analysis, providing a valuable resource for researchers engaging with this versatile compound.

Introduction: The Significance of Mn(TFSI)₂

Manganese, a first-row transition metal, is known for its diverse oxidation states and coordination geometries, making its complexes valuable in catalysis and materials science.[1][2] The bis(trifluoromethanesulfonyl)imide (TFSI or NTf₂) anion is a large, non-coordinating anion that imparts high solubility in various organic solvents and enhances the Lewis acidity of the associated metal cation. The combination of a manganese(II) cation with two TFSI anions results in a compound with significant potential in various chemical transformations.

In the context of drug development, manganese complexes are being explored as catalysts for novel organic syntheses.[3] The development of efficient and selective catalytic methods is paramount for the synthesis of complex pharmaceutical intermediates. Understanding the structural nuances of catalysts like Mn(TFSI)₂ is crucial for optimizing reaction conditions and designing more effective catalytic systems.

Unraveling the Crystal Structure: A Probable Model

As of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases. However, based on the known coordination chemistry of Mn(II) and the behavior of the TFSI anion with other transition metals, a probable structural model can be proposed.

It is widely suggested that the manganese center in Mn(TFSI)₂ adopts a distorted octahedral coordination geometry .[4] This coordination is achieved through the interaction of the Mn(II) ion with oxygen atoms from the sulfonyl groups of the two TFSI ligands. Each TFSI anion can act as a bidentate or tridentate ligand. In the most plausible scenario, each of the two TFSI anions coordinates to the manganese center in a bidentate fashion, using one oxygen atom from each of the two sulfonyl groups. This would result in a coordination number of four. To achieve the more stable octahedral geometry, additional coordination from neighboring Mn(TFSI)₂ units or solvent molecules (if present) would be required, leading to a polymeric structure or a solvated complex, respectively.

The distortion from a perfect octahedral geometry is expected due to the steric bulk of the trifluoromethyl groups and the flexibility of the S-N-S bond angle in the TFSI anion.

Visualizing the Coordination Environment

The following diagram, generated using the DOT language, illustrates the probable coordination of the TFSI ligands to the Mn(II) center, leading to a distorted octahedral geometry.

Caption: Probable distorted octahedral coordination of Mn(II) by two bidentate TFSI ligands.

Key Crystallographic Parameters (Hypothetical)

In the absence of experimental data, a table of hypothetical crystallographic parameters is presented below for illustrative purposes. These values are based on typical ranges observed for similar transition metal complexes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 12 - 18 |

| c (Å) | 8 - 12 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (formula units/cell) | 4 |

Synthesis and Single Crystal Growth: A Practical Protocol

The synthesis of Mn(TFSI)₂ can be achieved through several routes. A common and straightforward method involves the salt metathesis reaction between a manganese(II) salt (e.g., MnCl₂ or Mn(NO₃)₂) and a TFSI salt (e.g., Li(TFSI) or H(TFSI)).

Experimental Workflow: Synthesis of Mn(TFSI)₂

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Reactant Preparation: In a nitrogen-filled glovebox, dissolve manganese(II) chloride (MnCl₂, 1 equivalent) in anhydrous acetonitrile. In a separate flask, dissolve lithium bis(trifluoromethanesulfonyl)imide (Li(TFSI), 2.2 equivalents) in anhydrous acetonitrile.

-

Reaction: Slowly add the Li(TFSI) solution to the stirring MnCl₂ solution at room temperature. A white precipitate of lithium chloride (LiCl) will form immediately.

-

Stirring: Allow the reaction mixture to stir vigorously at room temperature for 12-24 hours to ensure complete reaction.

-

Filtration: Filter the mixture through a fine porosity fritted funnel to remove the insoluble LiCl precipitate.

-

Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure to yield a white solid.

-

Purification: Wash the resulting solid with a small amount of anhydrous dichloromethane to remove any unreacted starting materials.

-

Drying: Dry the purified product under high vacuum for several hours to obtain pure Mn(TFSI)₂ as a white, hygroscopic powder.

Single Crystal Growth:

Obtaining single crystals suitable for X-ray diffraction can be challenging. A recommended approach is slow evaporation or vapor diffusion.

-

Solution Preparation: Prepare a saturated solution of the purified Mn(TFSI)₂ in a suitable solvent such as acetonitrile or a mixture of dichloromethane and a less polar solvent like hexane.

-

Slow Evaporation: Loosely cap the vial containing the solution and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.

-

Vapor Diffusion: Place the vial containing the Mn(TFSI)₂ solution inside a larger sealed jar containing a less polar solvent (the anti-solvent), such as hexane. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Characterization Techniques

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized Mn(TFSI)₂.

Summary of Characterization Data

| Technique | Expected Results |

| Infrared (IR) Spectroscopy | Characteristic strong bands for S-O stretching (around 1350 and 1190 cm⁻¹), C-F stretching (around 1230 cm⁻¹), and S-N-S stretching (around 790 cm⁻¹). |

| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition typically occurring above 300 °C.[4] |

| Elemental Analysis | Experimental percentages of C, H, N, and S should match the calculated values for C₄F₁₂MnN₂O₈S₄. |

| X-ray Powder Diffraction (XRPD) | A characteristic diffraction pattern that can be used for phase identification. |

Applications in Research and Development

This compound is a versatile compound with several applications in both academic research and industrial processes.

-

Lewis Acid Catalysis: The electron-withdrawing nature of the TFSI anion enhances the Lewis acidity of the Mn(II) center, making it an effective catalyst for various organic transformations, such as Friedel-Crafts reactions and cycloadditions.

-

Electrolytes for Batteries: Metal salts of TFSI are widely investigated as electrolytes in lithium-ion and other next-generation batteries due to their high ionic conductivity, thermal stability, and wide electrochemical window.[4]

-

Precursor for Materials Synthesis: Mn(TFSI)₂ can serve as a precursor for the synthesis of manganese-containing materials, including metal-organic frameworks (MOFs) and nanoparticles.

Conclusion

While the precise crystal structure of this compound awaits definitive elucidation through single-crystal X-ray diffraction, this guide provides a robust framework for understanding its probable structure, synthesis, and characterization. The proposed distorted octahedral geometry, based on established coordination chemistry principles, offers a valuable working model for researchers. The detailed protocols for synthesis and characterization herein are designed to be practical and reproducible, empowering scientists to confidently prepare and utilize this important compound in their research endeavors, particularly in the fields of catalysis and materials science, with potential implications for drug development.

References

- Ma, L.-F., Han, M.-L., Qin, J.-H., Wang, L.-Y., & Du, M. (2012). Mn(II) coordination polymers based on bi-, tri-, and tetranuclear and polymeric chain building units: crystal structures and magnetic properties. Inorganic Chemistry, 51(17), 9431–9442.

- Collomb, M.-N., & Deronzier, A. (2006). Manganese: Inorganic & Coordination Chemistry. In Encyclopedia of Inorganic Chemistry. John Wiley & Sons, Ltd.

- Blake, A. J., Champness, N. R., Hubberstey, P., Li, W.-S., Withersby, M. A., & Schröder, M. (1999). Inorganic crystal engineering using hydrogen bonds. Coordination Chemistry Reviews, 183(1), 117-138.

-

European Pharmaceutical Review. (2021). Manganese a promising new catalyst for drug synthesis. Retrieved from [Link]

Sources

- 1. Mn(II) coordination polymers based on bi-, tri-, and tetranuclear and polymeric chain building units: crystal structures and magnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Manganese(ii) and copper(ii) nitrate bis-imidazole coordination polymers: dimensionality and product morphology - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. CAS 207861-55-0: Manganese(II) Bis(trifluoromethanesulfony… [cymitquimica.com]

An In-Depth Technical Guide to Manganese(II) Bis(trifluoromethanesulfonyl)imide (Mn(TFSI)₂)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Manganese(II) bis(trifluoromethanesulfonyl)imide, denoted as Mn(TFSI)₂, is a significant organometallic compound that has garnered increasing interest across various scientific disciplines. Its unique combination of properties, including its Lewis acidity, solubility in a range of organic solvents, and electrochemical stability, makes it a versatile tool in catalysis, energy storage, and materials science. This guide provides a comprehensive overview of the physical and chemical properties of Mn(TFSI)₂, offering insights into its synthesis, characterization, and applications, with a particular focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Core Molecular and Physical Characteristics

Mn(TFSI)₂ is a metal salt consisting of a central manganese(II) cation (Mn²⁺) and two bis(trifluoromethanesulfonyl)imide anions (TFSI⁻ or Tf₂N⁻). The TFSI⁻ anion is a large, non-coordinating anion with a highly delocalized negative charge, which imparts many of the compound's characteristic properties.

| Property | Value | Source |

| Chemical Formula | C₄F₁₂MnN₂O₈S₄ | |

| Molecular Weight | 615.21 g/mol | |

| CAS Number | 207861-55-0 | |

| Appearance | White to off-white powder or crystal | , |

| Hygroscopicity | Hygroscopic |

The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1] Therefore, it should be handled and stored under inert and dry conditions to maintain its anhydrous state, which is often crucial for its intended applications.

Solubility and Solution Behavior

The solubility of Mn(TFSI)₂ is a key property that dictates its utility in various applications. The large, weakly coordinating TFSI⁻ anion generally leads to good solubility in polar aprotic solvents.

Qualitative Solubility:

Mn(TFSI)₂ exhibits good solubility in a range of polar solvents.[2] This is attributed to the favorable interactions between the polar solvent molecules and the Mn²⁺ cation, as well as the disfavored lattice energy of the salt due to the large, charge-delocalized TFSI⁻ anions.

Spectroscopic Characterization in Solution:

The behavior of Mn(TFSI)₂ in solution can be probed by various spectroscopic techniques.

-

NMR Spectroscopy: Due to the paramagnetic nature of the Mn²⁺ ion (d⁵ high-spin configuration), NMR spectra of solutions containing Mn(TFSI)₂ exhibit significant peak broadening.[3][4] This effect is observable even at micromolar concentrations and can be influenced by the choice of deuterated solvent, with solvents having a higher donor number leading to less broadening.[3] The ¹⁹F NMR spectrum of the TFSI⁻ anion typically shows a resonance around -80 ppm.[3]

-

Raman Spectroscopy: The vibrational modes of the TFSI⁻ anion are sensitive to its coordination environment. The S-N-S bending mode, typically observed around 740-750 cm⁻¹, can provide insights into ion pairing and solvation.[5]

Thermal and Chemical Stability

The trifluoromethanesulfonyl groups in the TFSI⁻ anion contribute to the high thermal stability of Mn(TFSI)₂.[2]

Thermogravimetric Analysis (TGA):

Electrochemical Properties

The electrochemical characteristics of Mn(TFSI)₂ are of significant interest for its application in energy storage devices.

Electrochemical Window:

Electrolytes based on Mn(TFSI)₂ are expected to have a wide electrochemical stability window, a desirable feature for high-voltage battery applications. This stability is largely attributed to the robust nature of the TFSI⁻ anion, which is resistant to both oxidation and reduction.

Cyclic Voltammetry (CV):

Cyclic voltammetry can be employed to study the redox behavior of the Mn²⁺/Mn³⁺ couple in a given electrolyte. In a non-aqueous solvent like acetonitrile, the CV of a manganese(II) complex would typically show a reversible or quasi-reversible oxidation wave corresponding to the Mn²⁺ to Mn³⁺ transition. The exact potential of this redox event is dependent on the solvent and the coordination environment of the manganese ion.[7]

Lewis Acidity

The Mn²⁺ cation in Mn(TFSI)₂ acts as a Lewis acid, capable of accepting electron pairs from Lewis bases. This property is central to its catalytic activity.

Understanding Lewis Acidity:

The Lewis acidity of a metal ion is its ability to accept an electron pair. In the context of Mn(TFSI)₂, the Mn²⁺ ion can coordinate to basic sites on organic molecules, thereby activating them towards a particular reaction. The weakly coordinating nature of the TFSI⁻ anion leaves the manganese center more accessible to substrates, enhancing its Lewis acidity compared to manganese salts with more coordinating anions like halides. Manganese(II) chloride, for example, is described as a weak Lewis acid.[8] The Lewis acidity of Mn²⁺ can be influenced by the solvent and any coordinating ligands.[9]

Synthesis and Handling

Synthesis of Anhydrous Mn(TFSI)₂:

A general and effective method for the synthesis of anhydrous metal bis(trifluoromethanesulfonyl)imides involves the reaction of the corresponding metal with bis(trifluoromethanesulfonyl)imide (HTFSI) in a suitable solvent.

Experimental Protocol: Synthesis of Anhydrous Mn(TFSI)₂

Disclaimer: This is a representative protocol and should be adapted and performed by qualified personnel with appropriate safety precautions.

Materials:

-

Manganese powder (fine, activated)

-

Bis(trifluoromethanesulfonyl)imide (HTFSI)

-

Anhydrous acetonitrile (or another suitable polar aprotic solvent)

-

Anhydrous diethyl ether (for precipitation/washing)

Procedure:

-

Under an inert atmosphere (e.g., in a glovebox), suspend manganese powder (1.0 eq) in anhydrous acetonitrile.

-

Slowly add a solution of HTFSI (2.0 eq) in anhydrous acetonitrile to the manganese suspension with stirring. The reaction is exothermic and may require cooling.

-

Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases and the manganese powder is completely consumed. The reaction time can vary depending on the reactivity of the manganese powder.

-

Filter the resulting solution to remove any unreacted starting material or impurities.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a suitable solvent (e.g., acetonitrile) and precipitate by adding a less polar solvent (e.g., diethyl ether).

-

Collect the purified product by filtration, wash with anhydrous diethyl ether, and dry under high vacuum.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the starting materials and the product with moisture and oxygen. Mn(TFSI)₂ is hygroscopic.

-

Anhydrous Solvents: Anhydrous solvents are essential to obtain the anhydrous form of the product, which is often required for its applications, particularly in electrochemistry and catalysis.

-

Slow Addition of HTFSI: The reaction between the metal and the strong acid HTFSI is exothermic and produces hydrogen gas. Slow addition helps to control the reaction rate and temperature.

-

Recrystallization: This step is vital for removing any unreacted starting materials or byproducts, leading to a high-purity product.

Applications in Organic Synthesis and Materials Science

The Lewis acidity and unique properties of Mn(TFSI)₂ make it a valuable tool in modern chemistry.

Catalysis in Organic Reactions:

Mn(TFSI)₂ can serve as a catalyst or catalyst precursor for a variety of organic transformations.[1][10][11] Its ability to activate substrates through Lewis acidic interactions is key to its catalytic function. Examples of reactions where manganese catalysts are employed include oxidations, cross-coupling reactions, and C-H functionalization.[10][11]

Experimental Workflow: Mn(TFSI)₂ as a Lewis Acid Catalyst

Caption: General workflow for a Mn(TFSI)₂ catalyzed organic reaction.

Materials Science:

Mn(TFSI)₂ is also utilized in the synthesis of advanced materials. It can act as a manganese source for the creation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation.[1] Furthermore, it can be used as a precursor for the synthesis of manganese-containing nanoparticles.[1]

Safety and Handling

Mn(TFSI)₂ is classified as a corrosive substance. It can cause severe skin burns and eye damage.[12][13]

GHS Hazard Information:

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[14]

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry and related fields. Its distinct combination of physical and chemical properties, including its Lewis acidity, solubility profile, and electrochemical stability, opens up a wide range of applications in catalysis and materials science. A thorough understanding of its characteristics, proper handling, and synthesis is essential for harnessing its full potential in innovative research and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Gaman, T. D., et al. (2023). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. ACS Applied Energy Materials. [Link]

-

Wikipedia. Manganese(II) chloride. [Link]

-

Gaman, T. D., et al. (2023). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. PubMed Central. [Link]

-

Solvionic. This compound. [Link]

-

Laskowski, C. A., et al. (2019). Effects of Lewis Acidic Metal Ions (M) on Oxygen-Atom Transfer Reactivity of Heterometallic Mn3MO4 Cubane and Fe3MO(OH) and Mn3MO(OH) Clusters. Inorganic Chemistry. [Link]

-

Starshine Chemical. This compound. [Link]

-

PubChem. Laboratory Chemical Safety Summary (LCSS) for this compound. [Link]

- Khusnutdinov, R. I., et al. (2012). Manganese Compounds in the Catalysis of Organic Reactions. Russian Journal of Organic Chemistry.

- Gaman, T. D., et al. (2023). (a) 19 F and (b) 31 P NMR of degraded electrolyte solutions.

-

Lee, J., et al. (2021). Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs. Beilstein Journal of Organic Chemistry. [Link]

- Gaskell, H., et al. (2021). Raman spectra of the LiTFSI, NaTFSI, KTFSI, Ca(TFSI)2, and Mg(TFSI)2 based electrolytes.

- van der Meer, M., et al. (2020). Cyclic voltammograms of the [MII-Cl] complexes in acetonitrile.

-

University of Wisconsin-Madison. Thermogravimetric Analysis. [Link]

- University of Florida. The following sections will discuss some concerns about solvents, electrolytes and reference electrodes.

-

Chemguide. Manganese(II), Mn2+. [Link]

-

Chemsigma. This compound. [Link]

- ResearchGate. Schematic representation of several crystallographic structures of manganese dioxide.

- Kyeremateng, N. A., et al. (2020).

- Haimerl, F., et al. (2022). Manganese-catalyzed [2+2+2] Cycloaddition Reactions. ChemRxiv.

- Jülich Forschungszentrum.

-

Goldberg, D. P., et al. (2019). Lewis versus Brønsted Acid Activation of a Mn(IV) Catalyst for Alkene Oxidation. Inorganic Chemistry. [Link]

- Zhang, L., et al. (2018). FT-Raman spectroscopy study of solvent-in-salt electrolytes. Chinese Physics B.

-

Chemistry LibreTexts. Characteristic Reactions of Manganese Ions (Mn²⁺). [Link]

- Pragolab. Raman analysis of lithium-ion battery components Part III: Electrolytes.

- ResearchGate. Raman spectra of individual lithium salt, solvent, and their various...

-

ResearchGate. Manganese salt solubility in organic solvents? [Link]

-

MDPI. Influence of Acetonitrile on the Electrochemical Behavior of Ionic Liquid-Based Supercapacitors. [Link]

- Najafpour, M. M., et al. (2015). Synthesis, characterization, DFT studies and catalytic activities of manganese(ii) complex with 1,4-bis(2,2′:6,2′′-terpyridin-4′-yl) benzene. Dalton Transactions.

- Ceder, G., et al.

- Scrosati, B., et al.

- ResearchGate. Thermogravimetric analysis (TGA) results on porous manganese oxide...

- ResearchGate. Microstructure Characterization of D-b-MnO 2 (A) Crystal structure of...

- Aurbach, D., et al. Evaluation of (CF 3 SO 2 ) 2 N − (TFSI)

-

YouTube. Oxidation Reactions (Manganese Reagents). [Link]

- The Royal Society of Chemistry.

- National Synchrotron Radiation Research Center.

- Materials Project. mp-21893: MnTe2 (Cubic, Pa-3, 205).

- RSC Publishing. Synthesis and characterization of the crystal structure and magnetic properties of the hydroxyfluoride MnF2−x(OH)x (x ∼ 0.8).

- Materials Project. mp-560902: MnF2 (Tetragonal, P4_2/mnm, 136).

Sources

- 1. Buy this compound | 207861-55-0 [smolecule.com]

- 2. CAS 207861-55-0: Manganese(II) Bis(trifluoromethanesulfony… [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Manganese(II) chloride - Wikipedia [en.wikipedia.org]

- 9. Effects of Lewis Acidic Metal Ions (M) on Oxygen-Atom Transfer Reactivity of Heterometallic Mn3MO4 Cubane and Fe3MO(OH) and Mn3MO(OH) Clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound | Starshinechemical [starshinechemical.com]

- 13. This compound | C4F12MnN2O8S4 | CID 131675784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Manganese(II) Bis(trifluoromethanesulfonyl)imide (CAS: 207861-55-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Manganese(II) Bis(trifluoromethanesulfonyl)imide, a compound of significant interest in materials science and catalysis. Drawing upon extensive research and field expertise, this document delves into the compound's fundamental properties, spectroscopic signature, synthesis, and key applications, offering a self-validating system of protocols and insights for the discerning researcher.

Compound Overview and Physicochemical Properties

This compound, often abbreviated as Mn(TFSI)₂, is an organometallic salt with the CAS number 207861-55-0. It consists of a central manganese cation in the +2 oxidation state coordinated to two bis(trifluoromethanesulfonyl)imide anions.[1][2] The large, non-coordinating nature of the TFSI⁻ anion imparts unique properties to this salt, including high thermal stability and solubility in polar organic solvents.[2] This compound typically presents as a white to off-white, hygroscopic, and corrosive solid, necessitating careful handling and storage under inert and dry conditions.[3][4][5][6]

The coordination geometry around the manganese ion is typically a distorted octahedron, formed by the coordination of oxygen atoms from the sulfonyl groups of the TFSI⁻ ligands.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 207861-55-0 | [1] |

| Molecular Formula | C₄F₁₂MnN₂O₈S₄ | [1] |

| Molecular Weight | 615.2 g/mol | [1] |

| IUPAC Name | manganese(2+); bis(bis(trifluoromethylsulfonyl)azanide) | [1] |

| Synonyms | Manganese(II) Triflimide, Mn(TFSI)₂, Bis(trifluoromethanesulfonyl)imide Manganese(II) Salt | [2] |

| Appearance | White to almost white powder or crystal | [2] |

| Sensitivity | Hygroscopic | |

| Storage Temperature | 4°C, protect from light, stored under nitrogen |

Synthesis and Handling

General Synthesis Protocol

The synthesis of this compound typically involves a salt metathesis reaction. A common and straightforward laboratory-scale synthesis is the reaction of a soluble manganese(II) salt, such as manganese(II) chloride, with a stoichiometric amount of lithium bis(trifluoromethanesulfonyl)imide in a suitable solvent.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve manganese(II) chloride in a minimal amount of a suitable anhydrous solvent (e.g., acetonitrile).

-

Reaction: In a separate flask, dissolve two equivalents of lithium bis(trifluoromethanesulfonyl)imide in the same anhydrous solvent.

-

Addition: Slowly add the lithium bis(trifluoromethanesulfonyl)imide solution to the stirring manganese(II) chloride solution at room temperature. A white precipitate of lithium chloride will form.

-

Stirring: Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

Isolation: Filter the reaction mixture under inert atmosphere to remove the insoluble lithium chloride.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.

-

Drying and Storage: Dry the purified product under high vacuum to remove any residual solvent. Store the final product in a glovebox or a desiccator under an inert atmosphere due to its hygroscopic nature.

Safe Handling and Storage

This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also hygroscopic and should be handled in a controlled, low-humidity environment, such as a glovebox.[3][4][5][6]

Mandatory Precautions:

-

Always handle the compound in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust. Use a dust mask or respirator if necessary.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Spectroscopic Characterization

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for characterizing this compound due to the presence of trifluoromethyl groups. The TFSI⁻ anion typically shows a sharp singlet in the ¹⁹F NMR spectrum. For this compound in an electrolyte solution, the ¹⁹F NMR resonance for the TFSI⁻ anion appears at approximately -80.2 ppm.[7] The presence of the paramagnetic Mn(II) ion can lead to broadening of NMR signals.[7][8]

Expected ¹⁹F NMR Spectrum:

-

Chemical Shift (δ): A single peak around -80 ppm (relative to CFCl₃). The exact chemical shift can be influenced by the solvent and concentration.

-

Multiplicity: Singlet.

-

Peak Shape: The peak may be broadened due to the paramagnetic nature of the Mn(II) center.

Infrared (IR) Spectroscopy

The IR spectrum of Mn(TFSI)₂ will be dominated by the vibrational modes of the TFSI⁻ anion. Key characteristic bands are expected for the S-N-S, S=O, and C-F bonds. Based on studies of other TFSI salts, the following assignments can be anticipated:

Table 2: Predicted IR Absorption Bands for Mn(TFSI)₂

| Wavenumber (cm⁻¹) | Assignment |

| ~1350 | Asymmetric SO₂ stretching |

| ~1190 | Asymmetric CF₃ stretching |

| ~1130 | Symmetric SO₂ stretching |

| ~1050 | S-N-S stretching |

| ~790 | C-S stretching |

| ~740 | CF₃ deformation |

| ~615 | O-S-O bending |

| ~570 | S-N-S bending |

| ~510 | CF₃ rocking |

Note: These are approximate values and can shift based on the coordination environment of the anion to the manganese cation.

Mass Spectrometry (MS)

Under electrospray ionization (ESI) conditions, the mass spectrum is expected to show ions corresponding to the complexation of the manganese cation with one or more TFSI⁻ anions.

Expected Ions (Positive Mode ESI-MS):

-

[Mn(TFSI)]⁺: m/z = 54.94 + 280.14 = 335.08

-

[Mn(TFSI)₂(Na)]⁺: m/z = 615.2 + 22.99 = 638.19 (as a sodium adduct)

Expected Ions (Negative Mode ESI-MS):

-

[TFSI]⁻: m/z = 280.14

-

[Mn(TFSI)₃]⁻: m/z = 54.94 + 3 * 280.14 = 895.36

Applications in Research and Development

Precursor for Metal-Organic Frameworks (MOFs)

This compound can serve as a manganese source for the synthesis of novel metal-organic frameworks. The choice of a TFSI⁻ salt can influence the reaction kinetics and the resulting MOF topology due to its solubility and non-coordinating nature in many solvent systems.

Representative Protocol for Mn-based MOF Synthesis (Solvothermal):

This protocol is a general guideline and will require optimization based on the specific organic linker used.

-

Solution Preparation: In a glass vial, dissolve this compound and the chosen organic linker in a suitable solvent or solvent mixture (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol).

-

Sealing: Seal the vial tightly.

-

Heating: Place the vial in a programmable oven and heat to a specific temperature (typically between 80 and 150 °C) for a defined period (12 to 72 hours).

-

Cooling: Allow the oven to cool down to room temperature slowly.

-

Product Collection: Collect the crystalline product by filtration or decantation.

-

Washing: Wash the crystals with fresh solvent to remove any unreacted starting materials.

-

Activation: Activate the MOF by removing the solvent molecules from the pores, usually by heating under vacuum.

Electrolyte for Lithium-Ion Batteries

The high ionic conductivity and electrochemical stability of the TFSI⁻ anion make its salts, including Mn(TFSI)₂, candidates for use as additives or the primary salt in non-aqueous electrolytes for lithium-ion batteries.

Protocol for Electrolyte Preparation and Coin Cell Assembly:

All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

-

Solvent Preparation: Use battery-grade, anhydrous organic carbonates such as ethylene carbonate (EC) and dimethyl carbonate (DMC) in a desired volumetric ratio (e.g., 1:1).

-

Salt Dissolution: To prepare a 1 M electrolyte, slowly dissolve the appropriate amount of this compound into the solvent mixture while stirring. If using as an additive, the concentration will be much lower.

-

Cell Assembly:

-

Place the cathode on the center of the coin cell base.

-

Add a few drops of the prepared electrolyte to wet the cathode surface.

-

Place a separator on top of the cathode.

-

Add more electrolyte to saturate the separator.

-

Place the lithium metal anode on top of the separator.

-

Add the spacer and spring.

-

Carefully place the cap on top and crimp the coin cell.

-

Catalyst in Organic Synthesis

Manganese-based catalysts are gaining traction as sustainable alternatives to precious metal catalysts for various organic transformations, including C-H functionalization and coupling reactions.[9][10][11] While specific protocols using Mn(TFSI)₂ are not widely published, its Lewis acidic nature suggests potential applications. Below is a representative protocol for a manganese-catalyzed aldol condensation, which would require adaptation and optimization for Mn(TFSI)₂.

Representative Protocol for a Manganese-Catalyzed Aldol Condensation:

-

Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, add the manganese catalyst (e.g., a manganese(III) complex, for which Mn(TFSI)₂ could be a precursor or co-catalyst).[12][13]

-

Reaction Setup: Add the ketone and a base (e.g., potassium hexamethyldisilazide) in an anhydrous solvent like THF and stir.

-

Aldehyde Addition: Add the aldehyde to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Quench the reaction with an acidic solution (e.g., 1M HCl) and extract the product with an organic solvent.

-

Purification: Purify the product by column chromatography.

Relevance to Drug Development

While this compound itself is not directly used in drug development, manganese as an element plays a vital role in biological systems and is explored in medicinal chemistry. Manganese is a cofactor for several enzymes and is essential for various biological processes.[14] Manganese complexes have been investigated for their anticancer, antioxidant, and antimicrobial activities.[14] Furthermore, manganese-based catalysts are being developed for the synthesis of complex organic molecules that are precursors to pharmaceuticals, offering a more sustainable and cost-effective alternative to traditional catalysts.[9][10][11] Some manganese salts have also been shown to act as potent adjuvants, enhancing immune responses to vaccines.[15]

Conclusion

This compound is a versatile compound with significant potential in materials science and catalysis. Its unique combination of properties, stemming from the manganese(II) cation and the non-coordinating TFSI⁻ anion, makes it a valuable tool for researchers. While publicly available spectroscopic and detailed application data are somewhat limited, this guide provides a robust framework based on established chemical principles and data from related compounds to enable its effective and safe use in the laboratory. As research into sustainable chemistry and advanced materials continues to grow, the applications of Mn(TFSI)₂ are likely to expand.

References

-

(a, c) 19 F and (b, d) 31 P NMR of pristine electrolyte solutions... - ResearchGate. Available at: [Link]

-

This compound | C4F12MnN2O8S4 | CID 131675784 - PubChem. Available at: [Link]

-

Manganese(II) Complexes with Non-Steroidal Anti-Inflammatory Drugs: Structure and Biological Activity - MDPI. Available at: [Link]

-

Manganese makes its mark in drug synthesis - EurekAlert!. Available at: [Link]

-

(a) 19 F and (b) 31 P NMR of degraded electrolyte solutions.... - ResearchGate. Available at: [Link]

-

Manganese makes its mark in drug synthesis | Rice News. Available at: [Link]

-

Manganese a promising new catalyst for drug synthesis - European Pharmaceutical Review. Available at: [Link]

-

Manganese salts function as potent adjuvants - PubMed. Available at: [Link]

-

Dissolution of Metal Salts in Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids: Studying the Affinity of Metal Cations Toward a “Weakly Coordinating” Anion | Request PDF - ResearchGate. Available at: [Link]

-

This compound - Solvionic. Available at: [Link]

-

How to Safely Prepare Battery Electrolyte Solutions. Available at: [Link]

-

Efficient electrochemical synthesis of a manganese-based metal–organic framework for H2 and CO2 uptake - Green Chemistry (RSC Publishing). Available at: [Link]

- CN108336412B - A kind of lithium ion battery electrolyte and preparation method thereof ... - Google Patents.

-

How to Safely Handle & Store Corrosive Substances | Chemscape Safety Technologies. Available at: [Link]

-

How do you handle hygroscopic salts? - HepatoChem. Available at: [Link]

-

Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. Available at: [Link]

-

FT-IR spectrum of Mn-complex | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

19F NMR Reference Standards:. Available at: [Link]

-

Preparation of manganese-based metal organic framework (MOF) and its characterization properties - ResearchGate. Available at: [Link]

-

Raman and Infrared Spectroscopy of Materials for Lithium-Ion Batteries - MDPI. Available at: [Link]

-

Solvothermal synthesis of Mn-based MOF materials. Available at: [Link]

-

Bistriflimide - Wikipedia. Available at: [Link]

- CN102637901B - Electrolyte for lithium ion battery and preparation method thereof - Google Patents.

-

How can I prepare electrolytes for Li ion battery? - ResearchGate. Available at: [Link]

-

Structural description of manganese‐based metal–organic framework... - ResearchGate. Available at: [Link]

-

ALDOL CONDENSATION REACTIONS EFFECTIVELY CATALYSED BY LEWIS ACID. Available at: [Link]

-

Manganese Oxide Nanocomposite Fabricated by a Simple Solid-State Reaction and Its Ultraviolet. Available at: [Link]

-

Hygroscopic - Corrosionpedia. Available at: [Link]

-

Preparation of all solid-state electrolyte lithium ion batteries by multi-layer co-fired process. Available at: [Link]

-

Manganese-based MOF interconnected carbon nanotubes as a high-performance cathode for rechargeable aqueous zinc-ion batteries | Request PDF - ResearchGate. Available at: [Link]

-

Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants - Polygon Group. Available at: [Link]

-

there are 55 entries in the selection - Crystallography Open Database: Search results. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations Through a Chemical Informatics Approach - PMC - PubMed Central. Available at: [Link]

-

Manganese–Ketopinic Acid–Derived Catalyst for Aldol Condensation Reactions - De La Salle University. Available at: [Link]

-

Analysis of Bis(trifluoromethylsulfonyl)imide Interactions with Metal Cations by a Chemical Informatics Approach - ChemRxiv. Available at: [Link]

-

13 C NMR and 19 F NMR for a 0.5 M Mg(TFSI) 2 (THF) 4 electrolyte... - ResearchGate. Available at: [Link]

-

Synthesis, properties, and reactions of bis((trifluoromethyl)sulfonyl) imide, (CF3SO2)2NH | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Manganese Alkyl Carbonyl Complexes: From Iconic Stoichiometric Textbook Reactions to Catalytic Applications - PMC. Available at: [Link]

-

Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer - Beilstein Journals. Available at: [Link]

-

An infrared, Raman, and X-ray database of battery interphase components - PMC - NIH. Available at: [Link]

-

mp-568382: MnBi (Hexagonal, P6_3/mmc, 194) - Materials Project. Available at: [Link]

Sources

- 1. This compound | C4F12MnN2O8S4 | CID 131675784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 207861-55-0: Manganese(II) Bis(trifluoromethanesulfony… [cymitquimica.com]

- 3. hepatochem.com [hepatochem.com]

- 4. reddit.com [reddit.com]

- 5. corrosionpedia.com [corrosionpedia.com]

- 6. Surface Coating Prevents Hygroscopic Salt Damage - Polygon Group [polygongroup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Manganese makes its mark in drug synthesis | EurekAlert! [eurekalert.org]

- 10. Manganese makes its mark in drug synthesis | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. chem.uaic.ro [chem.uaic.ro]

- 13. dlsu.edu.ph [dlsu.edu.ph]

- 14. mdpi.com [mdpi.com]

- 15. Manganese salts function as potent adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Manganese(II) Bis(trifluoromethanesulfonyl)imide in Organic Solvents

Abstract

Manganese(II) bis(trifluoromethanesulfonyl)imide, Mn(TFSI)₂, is a metal-organic salt of significant interest in advanced electrochemical systems and catalysis. Its performance in these applications is critically dependent on its interaction with and dissolution in organic solvents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the solubility characteristics of Mn(TFSI)₂. We delve into the fundamental physicochemical principles governing its solubility, present qualitative and analogous quantitative data, and provide a rigorous, field-proven experimental protocol for determining its solubility in any organic solvent of interest. This document is structured to serve as a practical and authoritative resource, bridging theoretical understanding with actionable experimental methodology.

Introduction: The Critical Role of Solubility for Mn(TFSI)₂

This compound (also known as manganese(II) triflimide) is an organometallic compound with the formula C₄F₁₂MnN₂O₈S₄.[1] It consists of a central manganese(II) cation (Mn²⁺) coordinated to two large bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions. The unique structure of the TFSI⁻ anion, featuring extensive charge delocalization and fluorine substitution, imparts high thermal stability and ionic conductivity, making Mn(TFSI)₂ a valuable component in non-aqueous electrolyte systems for batteries and as a Lewis acid catalyst in organic synthesis.[2]

The solubility of Mn(TFSI)₂ in organic solvents is a paramount parameter that dictates its utility. For electrochemical applications, such as in next-generation batteries, achieving a high salt concentration is essential for maximizing ionic conductivity and energy density.[3] In catalysis, the solubility determines the reaction medium, influences reaction kinetics, and facilitates product purification. Understanding and quantifying this solubility is therefore not a trivial pursuit but a foundational requirement for designing and optimizing systems that incorporate this versatile salt.

Physicochemical Principles Governing Solubility

The dissolution of an ionic salt like Mn(TFSI)₂ is an equilibrium process governed by the competition between the lattice energy of the salt and the solvation energy of its constituent ions. From an application standpoint, several interconnected factors determine the extent to which Mn(TFSI)₂ will dissolve in a given organic solvent.

The "Soft" Nature of the TFSI⁻ Anion

The TFSI⁻ anion is exceptionally large and its negative charge is delocalized over two sulfonyl groups and one nitrogen atom. This creates a "soft" anion with a low charge density. According to the principle of "like dissolves like," this characteristic favors dissolution in solvents that can effectively stabilize such a diffuse charge.

Key Solvent Properties

The choice of solvent is critical, and its properties provide strong indicators of its potential to dissolve Mn(TFSI)₂:

-

Dielectric Constant (ε): Solvents with a high dielectric constant (>20) are more effective at shielding the electrostatic attraction between the Mn²⁺ cation and TFSI⁻ anions, thereby promoting dissociation and dissolution.[3]

-

Donor Number (DN): The donor number is a measure of the Lewis basicity of a solvent—its ability to donate an electron pair. Polar aprotic solvents with high donor numbers, such as ethers and carbonates, can form strong coordinative bonds with the Mn²⁺ cation, creating stable solvated complexes that drive the dissolution process.[3]

-

Viscosity (η): While not directly a measure of solubility, viscosity is a crucial practical parameter. Lower viscosity solvents are generally preferred as they facilitate faster ion transport (higher conductivity) and ease of handling.[4][5][6]

Commonly used solvents in electrochemistry that possess these favorable properties include propylene carbonate (PC), acetonitrile (ACN), tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME).

Solubility Profile of Mn(TFSI)₂: A Qualitative and Analogous Overview

Based on these analogues and the physicochemical principles discussed, Mn(TFSI)₂ is expected to exhibit high solubility in the solvents most relevant to its applications. The table below summarizes these expected trends.

| Solvent | Chemical Class | Expected Solubility | Rationale & Field Insights |

| Propylene Carbonate (PC) | Cyclic Carbonate | High | High dielectric constant (ε ≈ 65) and moderate donor number effectively solvate cations and dissociate ion pairs. A standard solvent for electrolytes.[12] |

| Acetonitrile (ACN) | Nitrile | High | High dielectric constant (ε ≈ 37) and strong interaction with transition metal cations.[13][14] Often used in catalytic and electrochemical studies. |

| Tetrahydrofuran (THF) | Cyclic Ether | Moderate to High | Good donor ability, though lower dielectric constant (ε ≈ 7.5) may lead to more ion pairing at high concentrations compared to PC or ACN.[15] |

| 1,2-Dimethoxyethane (DME) | Glyme (Ether) | High | Excellent chelating agent for cations due to its two ether oxygens, leading to stable solvated complexes and high solubility.[7][8] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Very High | Very high dielectric constant and donor number; an excellent solvent for many salts, though its electrochemical stability can be limited. |

| Toluene | Aromatic Hydrocarbon | Very Low | Nonpolar solvent with a low dielectric constant, incapable of effectively solvating the Mn²⁺ and TFSI⁻ ions. |

| Hexanes | Aliphatic Hydrocarbon | Insoluble | Nonpolar solvent, completely unsuitable for dissolving ionic salts like Mn(TFSI)₂. |

This table represents expected qualitative solubility based on the behavior of analogous compounds and first principles. Quantitative determination requires the experimental protocol outlined in Section 5.

Synthesis and Handling of Anhydrous Mn(TFSI)₂

The solubility of Mn(TFSI)₂ is profoundly affected by its purity, particularly its water content. The presence of water can lead to the formation of hydrates and alter the solvent-ion interactions. Therefore, the synthesis of high-purity, anhydrous Mn(TFSI)₂ is a prerequisite for reliable solubility studies. A trusted and effective method is adapted from procedures for other divalent TFSI salts.[16]

Synthesis Protocol

This procedure involves the reaction of manganese(II) carbonate with trifluoromethanesulfonimide (HTFSI).

Materials:

-

Manganese(II) carbonate (MnCO₃)

-

Trifluoromethanesulfonimide (HTFSI)

-

Deionized water

-

Anhydrous diethyl ether

Procedure:

-

Slowly dissolve trifluoromethanesulfonimide (2.0 equivalents) in deionized water at room temperature with stirring.

-

Gradually add manganese(II) carbonate (1.0 equivalent) to the acidic solution in small portions. Caution: This will cause vigorous CO₂ gas evolution.

-

Stir the resulting suspension at room temperature for 12-24 hours to ensure complete reaction.

-

Filter the solution to remove any unreacted MnCO₃.

-

Remove the water from the filtrate under reduced pressure at 80-90 °C to yield the crude product.

-

The resulting white powder should be washed with anhydrous diethyl ether to remove any organic-soluble impurities.

-

Crucially, the final product must be rigorously dried at 150 °C under high vacuum (e.g., 0.1 mbar) for at least 12-24 hours. Placing a desiccant such as P₄O₁₀ in the drying apparatus is highly recommended.

-

The final anhydrous Mn(TFSI)₂ product should be transferred and stored in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture absorption.

Experimental Protocol for Solubility Determination

This section provides a self-validating, step-by-step protocol for the quantitative determination of Mn(TFSI)₂ solubility in an organic solvent using the isothermal equilibrium method, followed by analysis via Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Workflow for Solubility Measurement

The overall experimental process is depicted in the following diagram.

Sources

- 1. perssongroup.lbl.gov [perssongroup.lbl.gov]

- 2. researchgate.net [researchgate.net]

- 3. hzdr.de [hzdr.de]

- 4. merrowscientific.com [merrowscientific.com]

- 5. rheosense.com [rheosense.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rsc.org [rsc.org]

- 10. Understanding the Surprising Ionic Conductivity Maximum in Zn(TFSI)2 Water/Acetonitrile Mixture Electrolytes | Journal Article | PNNL [pnnl.gov]

- 11. osti.gov [osti.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. researchgate.net [researchgate.net]

- 14. uu.diva-portal.org [uu.diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Thermal stability of metal triflimide salts.

An In-depth Technical Guide to the Thermal Stability of Metal Triflimide Salts

Authored by a Senior Application Scientist

Foreword: The Triflimide Anion - A Cornerstone of Modern Catalysis and Energy Storage

Metal triflimide (M(NTf₂)ₙ) salts have emerged as a pivotal class of compounds in contemporary chemistry. Their utility as exceptionally strong Lewis acids has rendered them superior catalysts in a multitude of organic transformations, including Friedel-Crafts reactions, cycloadditions, and various rearrangement reactions.[1][2][3][4] This enhanced catalytic activity stems from the unique properties of the bis(trifluoromethanesulfonyl)imide anion, commonly known as the triflimide or NTf₂⁻ anion. Its charge is highly delocalized across the two trifluoromethylsulfonyl groups, making it a very large, non-coordinating anion.[5][6] This delocalization effectively shields the metal cation, leading to a higher positive charge density and, consequently, enhanced Lewis acidity compared to traditional metal salts like halides or even triflates.[5] Beyond catalysis, salts like Lithium Triflimide (LiNTf₂ or LiTFSI) are critical components in modern energy storage, serving as highly stable electrolytes in lithium-ion batteries.[1][7]

For researchers, drug development professionals, and material scientists, understanding the operational limits of these compounds is paramount. Thermal stability is not merely a datasheet parameter; it is a critical determinant of a catalyst's viability in high-temperature reactions and a fundamental safety metric for battery electrolytes.[8] This guide provides a comprehensive exploration of the thermal stability of metal triflimide salts, detailing the analytical techniques used for its assessment, the factors that influence it, and the underlying decomposition mechanisms.

Principles of Thermal Stability Analysis

Thermal stability refers to the ability of a material to resist chemical change upon heating. For metal triflimide salts, this typically involves decomposition, where the salt breaks down into simpler, often gaseous, compounds and a solid residue. To quantify this stability, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique provides a quantitative measurement of a sample's mass change as a function of temperature or time in a controlled atmosphere.[9][10] The resulting TGA curve plots mass percentage against temperature. A sharp decrease in mass signifies decomposition. Key data points include the onset temperature of decomposition (Tₒₙₛₑₜ), which marks the beginning of significant mass loss, and the final residue mass, which helps identify the decomposition products.[9]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to the same temperature program.[11][12] This technique is crucial for identifying thermal events like melting (endothermic), crystallization (exothermic), and decomposition, which can be either endothermic or exothermic.[10][13] When used in conjunction with TGA, DSC provides a more complete picture of the thermal processes occurring.

Core Factors Governing Thermal Stability

The temperature at which a metal triflimide salt begins to decompose is not a fixed value but is influenced by several interconnected factors. Understanding these allows for the rational selection of salts for specific applications.

The Influence of the Metal Cation

The nature of the metal cation (Mⁿ⁺) is the most significant factor. The strength of the electrostatic interaction between the cation and the triflimide anion dictates the overall stability of the salt.

-

Charge and Ionic Radius: Generally, smaller, more highly charged cations form stronger ionic bonds, which can lead to higher thermal stability. However, the relationship is complex, as highly polarizing cations can also distort the anion's electron cloud, potentially weakening specific bonds within the triflimide anion and lowering the decomposition temperature.

-

Metal Type (Alkali, Alkaline Earth, Transition Metals): Different classes of metals exhibit distinct thermal behaviors. For instance, studies on lithium salts for battery applications show that LiNTf₂ has a decomposition onset above 300°C, making it more stable than common salts like LiPF₆ and LiBF₄.[7] In a comparative study of alkaline earth metal complexes, decomposition temperatures were found to range from 330°C for a barium complex to over 400°C for analogous calcium and strontium complexes, highlighting the direct impact of the cation.[14] Divalent salts like Ca(NTf₂)₂ and Ba(NTf₂)₂ have also been recognized as superior Lewis acids due to the nature of the cation.[15]

The Role of Hydration and Solvation

Metal triflimidates are often synthesized as hydrates (M(NTf₂)ₙ·xH₂O).[1] The presence of water or solvent molecules within the crystal lattice introduces an initial thermal event: desolvation. This typically occurs at lower temperatures (<150°C) and is observed as an initial mass loss step in the TGA curve. While this step is distinct from the salt's decomposition, the presence of water can sometimes facilitate hydrolysis at elevated temperatures, potentially lowering the ultimate decomposition temperature. For this reason, many synthetic procedures aim to produce anhydrous salts.[16]

The Impact of the Atmosphere

The surrounding atmosphere plays a critical role in the decomposition pathway.

-

Inert Atmosphere (N₂, Ar): Analysis is typically performed under an inert gas to study the intrinsic thermal decomposition of the material without oxidative side reactions.

-

Oxidative Atmosphere (Air, O₂): In the presence of oxygen, decomposition can occur at lower temperatures. The process becomes a combination of thermal decomposition and oxidation, which can lead to different gaseous byproducts and final residues.

Experimental Workflow for Thermal Analysis

A self-validating protocol is essential for obtaining reliable and reproducible thermal stability data. This involves careful sample preparation, precise instrument control, and systematic data interpretation.

Protocol for Thermogravimetric Analysis (TGA)

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., Curie point standards).

-

Crucible Selection and Preparation: Use an inert crucible (platinum or alumina). Tare the crucible within the TGA furnace under the planned experimental conditions to ensure an accurate starting mass.

-

Sample Preparation: Place 5-10 mg of the metal triflimide salt into the tared crucible. An accurate sample mass is critical for quantitative analysis.

-

Experimental Setup:

-

Purge Gas: Set a high-purity inert gas (e.g., Nitrogen 5.0) flow at a rate of 20-50 mL/min to ensure an inert environment and efficiently remove gaseous decomposition products.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition (e.g., 600-800°C) at a constant heating rate, typically 10°C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tₒₙₛₑₜ) using the tangent method at the inflection point of the primary mass loss step.

-

Quantify the percentage mass loss for each decomposition step.

-

Note the percentage of the final residue at the end of the experiment.

-

Protocol for Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard, such as high-purity indium.

-

Crucible Selection and Preparation: Use aluminum or gold-plated copper pans. Hermetically seal the sample pan to contain any evolved gases during initial decomposition, which could otherwise disrupt the heat flow signal.

-

Sample Preparation: Weigh 2-5 mg of the metal triflimide salt into the DSC pan. Use an identical, empty, hermetically sealed pan as the reference.

-

Experimental Setup:

-

Purge Gas: Maintain a steady flow of inert gas (e.g., Nitrogen at 50 mL/min).

-